Cas no 2138205-56-6 (Sodium 4-cyclopropoxybenzene-1-sulfinate)

Sodium 4-cyclopropoxybenzene-1-sulfinate 化学的及び物理的性質
名前と識別子
-
- EN300-724080
- sodium 4-cyclopropoxybenzene-1-sulfinate
- 2138205-56-6
- Sodium 4-cyclopropoxybenzene-1-sulfinate
-
- インチ: 1S/C9H10O3S.Na/c10-13(11)9-5-3-8(4-6-9)12-7-1-2-7;/h3-7H,1-2H2,(H,10,11);/q;+1/p-1
- InChIKey: XOYBZOWTJZVDMR-UHFFFAOYSA-M
- ほほえんだ: S(C1C=CC(=CC=1)OC1CC1)(=O)[O-].[Na+]
計算された属性
- せいみつぶんしりょう: 220.01700960g/mol
- どういたいしつりょう: 220.01700960g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 200
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.6Ų
Sodium 4-cyclopropoxybenzene-1-sulfinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-724080-1.0g |
sodium 4-cyclopropoxybenzene-1-sulfinate |
2138205-56-6 | 1g |
$0.0 | 2023-06-06 |
Sodium 4-cyclopropoxybenzene-1-sulfinate 関連文献
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
-
Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
-
Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
Sodium 4-cyclopropoxybenzene-1-sulfinateに関する追加情報
Sodium 4-cyclopropoxybenzene-1-sulfinate (CAS No. 2138205-56-6): A Comprehensive Overview
Sodium 4-cyclopropoxybenzene-1-sulfinate, identified by its CAS number 2138205-56-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to the class of sulfinate derivatives, which are known for their diverse applications in drug development and synthetic chemistry. The unique structural features of Sodium 4-cyclopropoxybenzene-1-sulfinate, particularly the presence of a cyclopropyl group and a sulfinate moiety, make it a promising candidate for various biochemical and pharmacological studies.
The chemical structure of Sodium 4-cyclopropoxybenzene-1-sulfinate consists of a benzene ring substituted with a cyclopropoxy group at the 4-position and a sulfinate group at the 1-position. This configuration imparts distinct electronic and steric properties to the molecule, which can be exploited in the design of novel therapeutic agents. The sulfinate group, in particular, is known to exhibit moderate solubility in water, making it suitable for aqueous-based pharmaceutical formulations.
In recent years, there has been a growing interest in sulfinate derivatives due to their potential biological activities. Studies have shown that compounds containing the sulfinate functional group can interact with various biological targets, including enzymes and receptors, thereby modulating cellular processes. For instance, research has highlighted the role of sulfinate derivatives in inhibiting certain enzymes involved in inflammation and oxidative stress, which are key mechanisms in many chronic diseases.
Sodium 4-cyclopropoxybenzene-1-sulfinate has been investigated for its potential applications in drug discovery. Its structural framework allows for modifications that can enhance its pharmacological properties, such as bioavailability and target specificity. Researchers have explored synthetic routes to derivatize Sodium 4-cyclopropoxybenzene-1-sulfinate to create more complex molecules with improved therapeutic effects. These efforts have led to the development of several novel compounds that are being evaluated in preclinical studies.
One of the most compelling aspects of Sodium 4-cyclopropoxybenzene-1-sulfinate is its versatility in chemical synthesis. The presence of both the cyclopropyl and sulfinate groups provides multiple sites for functionalization, enabling chemists to design molecules with tailored properties. This flexibility has been leveraged in the development of intermediates for more complex drug candidates. Additionally, the compound's stability under various conditions makes it a valuable building block in synthetic chemistry.
The pharmacological profile of Sodium 4-cyclopropoxybenzene-1-sulfinate has been studied extensively in vitro and in vivo. Initial findings suggest that it may have anti-inflammatory and antioxidant properties, which could make it useful in treating conditions such as arthritis and neurodegenerative diseases. Furthermore, its ability to cross cell membranes efficiently suggests potential applications in drug delivery systems designed to target specific cellular compartments.
In conclusion, Sodium 4-cyclopropoxybenzene-1-sulfinate (CAS No. 2138205-56-6) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable compound for further research and development. As our understanding of its pharmacological properties continues to grow, it is likely that we will see more innovative applications emerge from this versatile molecule.
2138205-56-6 (Sodium 4-cyclopropoxybenzene-1-sulfinate) 関連製品
- 2172516-02-6(4-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylspiro2.3hexan-1-yl}formamido)butanoic acid)
- 946883-32-5(8-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one)
- 881041-20-9(Ethyl 7-bromo-5-isopropyl-1h-indole-2-carboxylate)
- 2228598-91-0(2-(3,3-dimethylcyclohexyl)oxirane)
- 1806783-74-3(3-Cyano-4-(difluoromethyl)-2-hydroxypyridine)
- 2757999-84-9({3-Aminospiro[3.3]heptan-1-yl}methanol hydrochloride)
- 2228465-49-2(2-{5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-yloxy}acetic acid)
- 1805260-08-5(2-Amino-6-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine)
- 2416218-98-7((1R)-1-(cuban-1-yl)ethan-1-amine hydrochloride)
- 1806845-38-4(6-(Chloromethyl)-4-cyano-2-(difluoromethyl)pyridine-3-acetonitrile)


